Calcium metavanadate

Overview

Description

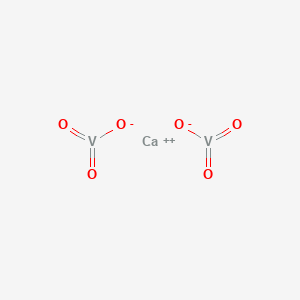

Calcium metavanadate is an inorganic compound with the chemical formula ( \text{Ca(VO}_3\text{)}_2 ). It is a vanadium-based compound where vanadium is in the +5 oxidation state. This compound is known for its unique structural and chemical properties, making it significant in various industrial and scientific applications.

Mechanism of Action

Target of Action

Calcium metavanadate, also known as calcium vanadate, primarily targets protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cell signaling by removing phosphate groups from phosphorylated tyrosine residues on proteins. This action is critical for the regulation of many cellular processes.

Mode of Action

This compound interacts with its targets by acting as an inhibitor of PTPase . This inhibition disrupts the normal function of these enzymes, leading to changes in the phosphorylation state of proteins and impacting cellular signaling pathways.

Biochemical Pathways

The inhibition of PTPase by this compound affects various biochemical pathways. It impacts the phosphorylation state of proteins, which can alter the activity of these proteins and the pathways they are involved in. This can lead to changes in cellular functions and behaviors .

Pharmacokinetics

The leaching kinetics of this compound have been studied . The leaching rate of vanadium increases with the increase of the leaching agent content, the decrease of the particle size, the increase of the temperature, and the increase of the reaction time .

Result of Action

The inhibition of PTPase by this compound can lead to changes in the phosphorylation state of proteins, impacting cellular signaling pathways and altering cellular functions and behaviors . This can have various effects at the molecular and cellular levels, depending on the specific proteins and pathways involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the leaching rate of vanadium from this compound increases with the increase of the leaching agent content, the decrease of the particle size, the increase of the temperature, and the increase of the reaction time . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Calcium metavanadate interacts with various enzymes, proteins, and other biomolecules. It is widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins . The nature of these interactions is complex and depends on the specific context of the cell types .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to stimulate cell proliferation and strongly impair extracellular matrix (ECM) mineralization . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The specific mechanism of action depends on the oligomerization state of the vanadium compounds formed in the biological media .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it delays the development of diabetes in BB-DP rats, but does not prevent its onset . A milder form of diabetes occurs in diabetic rats treated with metavanadate .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium metavanadate can be synthesized through several methods. One common method involves the solid-state reaction between calcium carbonate (( \text{CaCO}_3 )) and vanadium pentoxide (( \text{V}_2\text{O}_5 )). The reaction typically occurs at elevated temperatures, around 650°C, to ensure complete conversion to this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the roasting of vanadium-bearing ores with calcium compounds. The calcium roasting process is environmentally friendly compared to sodium roasting, although it may have a lower yield of vanadium .

Chemical Reactions Analysis

Types of Reactions: Calcium metavanadate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions due to the variable oxidation states of vanadium.

Substitution Reactions: this compound can react with other metal ions, leading to the formation of different vanadate compounds.

Common Reagents and Conditions:

Reaction Conditions: The leaching process is influenced by factors such as temperature, particle size, and reaction time.

Major Products:

Scientific Research Applications

Catalytic Applications

Oxidation Reactions

Calcium metavanadate serves as a catalyst in several oxidation reactions. It is particularly effective in industrial processes such as organic synthesis and oxidative desulfurization. The compound facilitates the conversion of hydrocarbons and other organic compounds, enhancing reaction rates and selectivity .

Case Study: Oxidative Desulfurization

In a study focusing on the desulfurization of fuels, this compound was used to oxidize sulfur compounds effectively. The catalyst demonstrated high activity and selectivity, making it a viable option for cleaner fuel production .

Materials Science

Battery Materials

this compound has been explored as a cathode material in lithium-ion and sodium-ion batteries. Its unique electrochemical properties contribute to improved energy storage capabilities. Research indicates that this compound can enhance the overall performance of battery systems by providing higher capacity and stability during charge-discharge cycles .

Case Study: Lithium-Ion Batteries

A recent investigation showed that incorporating this compound into lithium-ion batteries resulted in a significant increase in capacity retention over extended cycling periods. The study highlighted its potential for use in next-generation battery technologies .

Environmental Applications

Vanadium Recovery from Waste Solutions

this compound plays a crucial role in the recovery of vanadium from industrial waste solutions. Its precipitation from alkaline leach solutions allows for the efficient extraction of vanadium, which can then be processed into valuable products like ammonium metavanadate or technical-grade oxide .

Case Study: Precipitation from Alkaline Solutions

Research conducted by the Bureau of Mines demonstrated that this compound could be selectively precipitated from low-concentration vanadium solutions. This process not only recovers vanadium but also minimizes environmental impact by reducing waste disposal concerns .

Synthesis and Processing

Preparation Methods

this compound is synthesized through various methods, including the reaction of calcium ions with vanadate ions. A common preparation involves mixing calcium chloride with sodium vanadate under controlled conditions to yield this compound . This synthesis is critical for ensuring high purity and yield for subsequent applications.

| Preparation Method | Reagents Used | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Method 1 | CaCl₂ + NaVO₃ | pH 7 - 8; 85-95°C | 97 - 99.8 |

| Method 2 | Ca(OH)₂ + NaVO₃ | pH adjustment; heating | >99 |

Research Insights

Recent studies have focused on the kinetics of carbonate leaching for this compound, revealing that the leaching process is diffusion-controlled, with varying activation energies depending on the leaching agent used (sodium carbonate, sodium bicarbonate, or ammonium bicarbonate) . These findings provide a fundamental basis for optimizing vanadium extraction processes.

Comparison with Similar Compounds

- Ammonium metavanadate (( \text{NH}_4\text{VO}_3 ))

- Sodium metavanadate (( \text{NaVO}_3 ))

- Magnesium metavanadate (( \text{Mg(VO}_3\text{)}_2 ))

Comparison: Calcium metavanadate is unique due to its calcium content, which influences its solubility and reactivity compared to other metavanadates. For instance, magnesium metavanadate has a higher dissolution efficiency in sulfuric acid compared to this compound . Additionally, the presence of calcium in this compound makes it more suitable for certain industrial applications, such as in the production of vanadium alloys .

Biological Activity

Calcium metavanadate (CaV2O6) is an inorganic compound that has garnered attention due to its potential biological activities and applications in various fields, including biomedicine and environmental science. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound can be synthesized through various methods, including the reaction of calcium oxide (CaO) with vanadium pentoxide (V2O5) under controlled conditions. Its structure typically involves vanadium in a +5 oxidation state, coordinated with calcium ions. The compound exhibits unique properties that influence its biological activity.

This compound's biological activity is primarily attributed to its ability to modulate cellular signaling pathways and influence oxidative stress levels. Key mechanisms include:

- Calcium Signaling : this compound has been shown to induce calcium ion release within cells, which can activate various intracellular signaling pathways. This effect is crucial for processes such as muscle contraction, neurotransmitter release, and cell proliferation .

- Oxidative Stress Modulation : Research indicates that this compound can affect oxidative stress markers in biological systems. For instance, it influences catalase activity and glutathione content, which are vital for maintaining redox balance within cells .

Effects on Cellular Processes

- Cell Proliferation : Studies have demonstrated that this compound can enhance the proliferation of certain cell types, possibly through the activation of signaling pathways related to growth factors.

- Apoptosis Induction : Conversely, it has also been observed to induce apoptosis in specific cancer cell lines, suggesting a dual role depending on the cellular context.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits by mitigating oxidative damage in neuronal cells.

Case Study 1: this compound in Cancer Research

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to significant apoptosis, as evidenced by increased markers of programmed cell death and reduced cell viability. This suggests potential therapeutic applications in cancer treatment.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Cell Viability (%) | 100 | 45 |

| Apoptotic Markers (Caspase-3 Activity) | Low | High |

Case Study 2: Neuroprotective Effects

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound was tested for its protective effects. The study found that pre-treatment with this compound significantly reduced cell death and preserved mitochondrial function.

| Treatment | Cell Viability (%) | Mitochondrial Function (%) |

|---|---|---|

| Control | 30 | 25 |

| This compound | 75 | 65 |

Kinetic Studies

Recent kinetic studies have focused on the leaching behavior of vanadium from this compound using various leaching agents like sodium carbonate and ammonium bicarbonate. These studies reveal that the leaching process is controlled by diffusion mechanisms and highlight the activation energy associated with different leaching conditions .

Leaching Kinetics

The following table summarizes the kinetic parameters observed during leaching experiments:

| Leaching Agent | Activation Energy (kJ/mol) | Reaction Rate Constant (K) |

|---|---|---|

| Sodium Carbonate | 25 | 4.39 |

| Ammonium Bicarbonate | 30 | 6.78 |

| Sodium Bicarbonate | 28 | 7.89 |

Properties

IUPAC Name |

calcium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.6O.2V/q+2;;;;;2*-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWNZRZGKVWORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[O-][V](=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(VO3)2, CaO6V2 | |

| Record name | calcium metavanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893970 | |

| Record name | Calcium vanadate(V) (Ca(VO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Vanadate (VO31-), calcium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14100-64-2 | |

| Record name | Vanadate (VO31-), calcium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium vanadate(V) (Ca(VO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.